
1-Heptene, 4-methyl-
Overview
Description
1-Heptene, 4-methyl- is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
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Biological Activity
1-Heptene, 4-methyl- (also known as 4-methyl-1-heptene) is an unsaturated hydrocarbon that has garnered interest in various fields, including organic chemistry, biology, and medicine. Its unique structure, characterized by a double bond and a methyl group, allows it to interact with biological systems in significant ways. This article explores the biological activity of 1-heptene, 4-methyl-, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
1-Heptene, 4-methyl- is classified as an alpha-olefin with the molecular formula . Its structural formula can be represented as follows:
This compound is notable for its reactivity due to the presence of a double bond and is utilized in organic synthesis as a building block for more complex molecules .
The biological activity of 1-heptene, 4-methyl- is primarily attributed to its ability to form hydrogen bonds and undergo various chemical reactions. The hydroxyl group in related compounds can interact with enzymes and receptors, influencing their activity. The double bond and methyl group contribute to the compound's reactivity, potentially modulating biological pathways.
Antimicrobial Properties
Recent studies have indicated that derivatives of 1-heptene, such as 2,4-dimethyl-1-heptene, exhibit antimicrobial activity against various bacterial strains. For instance, extracts containing these compounds have shown significant inhibition of bacterial growth in vitro using the disc-diffusion method .
Table 1: Antimicrobial Activity of 1-Heptene Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
2,4-Dimethyl-1-heptene | C. michiganensis | 15 |
X. campestris | 12 | |
P. aeruginosa | 10 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, there is emerging evidence suggesting that compounds related to 1-heptene may possess anti-inflammatory effects. Research involving extracts from plants containing similar compounds has demonstrated significant inhibition of protein denaturation and inflammatory markers in vitro .
Case Study: Antimicrobial Efficacy
A study conducted by Mannaa and Kim (2023) investigated the antimicrobial efficacy of volatile metabolites from fungi that included derivatives of 1-heptene. The results indicated that these metabolites were effective against several pathogenic bacteria, suggesting potential applications in developing natural antimicrobial agents .
Case Study: Inflammatory Response Modulation
Another study explored the anti-inflammatory properties of plant extracts rich in terpenes similar to those found in 1-heptene. The extracts were shown to reduce inflammation markers significantly in animal models, providing insights into potential therapeutic applications for inflammatory diseases .
Scientific Research Applications
Organic Synthesis
1-Heptene, 4-methyl- serves as a vital building block in organic synthesis due to its reactive double bond. It can undergo various reactions such as:
- Hydroformylation : This reaction introduces an aldehyde group, expanding the utility of the compound in producing alcohols and acids.
- Polymerization : It can be polymerized to create elastomers and plastics, enhancing material properties.
Table 1: Reactions Involving 1-Heptene, 4-methyl-
Reaction Type | Product Type | Description |
---|---|---|
Hydroformylation | Aldehydes | Adds a formyl group to the double bond. |
Polymerization | Polymers | Forms long-chain hydrocarbons for materials. |
Polymer Production
1-Heptene, 4-methyl- is utilized in the production of copolymers with isotactic polypropylene (iPP). Research indicates that varying the concentration of 4-methyl-1-pentene in iPP significantly affects crystallization behavior and properties.
Case Study: Copolymerization with Polypropylene
A study demonstrated that incorporating 4-methyl-1-pentene into isotactic polypropylene resulted in enhanced crystallization kinetics and mechanical properties. The maximum γ form of the copolymer reached up to 92% at low concentrations, indicating improved structural integrity compared to homopolymers .
Medicinal Chemistry
The compound exhibits potential antimicrobial and anti-inflammatory properties:
- Antimicrobial Activity : Derivatives of 1-heptene have shown effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity of Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
2,4-Dimethyl-1-heptene | C. michiganensis | 15 |
X. campestris | 12 | |
P. aeruginosa | 10 |
A study by Mannaa and Kim (2023) highlighted the antimicrobial efficacy of volatile metabolites from fungi containing derivatives of this compound, suggesting applications in natural antimicrobial agent development.
Industrial Applications
Due to its properties as an alpha-olefin, 1-heptene, 4-methyl- is also used in:
- Synthetic Lubricants : Its structure allows for the production of high-performance lubricants.
- Surfactants and Emulsifiers : The compound's reactivity enables its use in creating effective surfactants for various industrial processes.
Chemical Reactions Analysis
Hydrogenation
Hydrogenation of 4-methyl-1-heptene involves the addition of hydrogen (H₂) across the double bond, yielding 4-methylheptane.
Reaction:
Property | Value | Conditions | Source |
---|---|---|---|
Enthalpy (ΔᵣH°) | -125.8 ± 0.6 kJ/mol | Liquid phase, cyclohexane solvent |
This exothermic reaction typically employs catalysts such as Pd or Pt. The enthalpy value indicates high thermodynamic favorability under mild conditions .
Hydroxyl Radical (OH- ) Abstraction Reactions
The compound reacts with hydroxyl radicals via hydrogen abstraction, forming radicals that further participate in atmospheric or combustion processes.
Reaction Pathways
-
Allylic Abstraction: Dominant pathway due to stabilization of the resulting radical by the adjacent double bond.
-
Vinylic Abstraction: Less favorable due to higher activation barriers.
Theoretical Data (CCSD(T)-MP2/CBS Level)
Abstraction Site | Barrier (kcal/mol) | Relative Reactivity |
---|---|---|
Allylic (RC1) | 1.73 | Most reactive |
Primary Vinylic | 5.49 | Least reactive |
These barriers align with experimental trends for smaller alkenes (e.g., propene, 1-butene) . The allylic site’s lower barrier is attributed to resonance stabilization of the transition state .
Oxidation Reactions
4-methyl-1-heptene undergoes oxidation, forming epoxides or ketones depending on conditions:
Epoxidation
Reaction with peracids (e.g., mCPBA):
Ozonolysis
Ozone cleavage produces aldehydes/ketones. For 4-methyl-1-heptene:
Polymerization
Radical or ionic polymerization can occur, though steric hindrance from the methyl group reduces chain propagation rates compared to linear alkenes.
Comparative Reactivity with Other Alkenes
Alkene | Relative Reactivity (Hydrogenation) | Notes |
---|---|---|
4-Methyl-1-heptene | 1.0 (reference) | Steric effects moderate reactivity |
1-Butene | 1.8 | Higher due to linear structure |
Isobutene | 0.6 | Greater steric hindrance |
Mechanistic Insights
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 4-methyl-1-heptene in complex mixtures?
Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying 4-methyl-1-heptene in mixtures. For example, in catalytic waste plastic conversion studies, retention times (e.g., 4.81 min for 4-methyl-1-heptene) and molecular weight (92 g/mol) are key identifiers . Coupling GC with flame ionization detection (FID) or Fourier-transform infrared spectroscopy (FTIR) can enhance specificity, particularly when distinguishing isomers or co-eluting compounds.
Q. How can researchers optimize the synthesis of 4-methyl-1-heptene in catalytic systems?
Answer: Palladium-catalyzed carbonylation of 1-heptene derivatives is a robust method. In Pd/PdCl₃SnCl₃ systems, optimizing parameters such as nucleophilic core reactivity (e.g., using [(C₆H₅)₃P] ligands), reaction temperature (70°C), and pressure (136 atm) improves selectivity and yield. Monitoring conversion rates via NMR or in-line GC ensures real-time adjustments . Alternative routes, such as pyrolysis of municipal plastics, require temperature control (e.g., 400–600°C) to minimize byproduct formation .
Q. What are the key thermodynamic properties of 4-methyl-1-heptene relevant to storage and handling?
Answer: Critical properties include autoignition temperature (e.g., 371°C for 1-heptene isomers) and activation energy (47 kcal/mol for decomposition). These values, derived from ASTM-standard experiments, inform safe storage conditions (e.g., inert atmospheres, temperature limits) . Differential scanning calorimetry (DSC) can further quantify heat release profiles during decomposition.
Advanced Research Questions
Q. How do computational methods like ReaxFF molecular dynamics (MD) simulations enhance understanding of 4-methyl-1-heptene’s thermal decomposition?
Answer: ReaxFF MD simulations model bond dissociation pathways and intermediate formation during pyrolysis. For example, simulations of 1-heptene cracking at 1,600 K reveal dominant β-scission mechanisms and transient radical species, aligning with experimental ion count trends observed at 10.0 eV . Cross-validating simulation data with high-temperature mass spectrometry (HT-MS) improves mechanistic accuracy.
Q. How can researchers resolve discrepancies between experimental and theoretical activation energies for heptene isomers?
Answer: Systematic error analysis is critical. For instance, experimental activation energies for 1-heptene (47 kcal/mol) vs. computational predictions may arise from approximations in density functional theory (DFT) methods. Hybrid approaches, combining experimental Arrhenius plots (from shock tube or flow reactor studies) with ab initio calculations (e.g., CBS-QB3), reconcile discrepancies by refining transition-state geometries .
Q. What strategies are effective in isolating 4-methyl-1-heptene from similar hydrocarbons in reaction mixtures?
Answer: Fractional distillation coupled with preparative GC is optimal for isolating 4-methyl-1-heptene (boiling point ~120–130°C). In waste plastic conversion studies, retention time differences (e.g., 4.81 min for 4-methyl-1-heptene vs. 3.72 min for 1-pentene derivatives) enable precise separation . For trace quantities, solid-phase microextraction (SPME) with polar sorbents enhances recovery rates.
Q. Data Analysis and Experimental Design
Q. How should researchers design experiments to compare the reactivity of 4-methyl-1-heptene with positional isomers (e.g., 2- or 3-heptene)?
Answer: Controlled oxidation or halogenation experiments under identical conditions (e.g., 25°C, O₂ flow) highlight steric and electronic effects. For example, 4-methyl-1-heptene’s terminal double bond exhibits higher reactivity in ozonolysis vs. internal isomers. Kinetic studies using stopped-flow UV-Vis spectroscopy quantify rate constants for comparative analysis .
Q. What methodologies address challenges in quantifying 4-methyl-1-heptene’s branching fractions during high-temperature reactions?
Answer: Synchrotron-based photoionization mass spectrometry (SPI-MS) at 10.0 eV photon energy provides isomer-resolved branching ratios. When cross-section data are unavailable (as noted for 1-heptene), normalized ion counts at specific temperatures (1,100–1,600 K) serve as proxies for relative product yields .
Q. Tables for Key Data
Properties
IUPAC Name |
4-methylhept-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h4,8H,1,5-7H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGOGLKYJXQPJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871212 | |
Record name | 4-Methylhept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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